molecular formula C24H21F2NO2 B11956954 (+-)-2',4'-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1'-biphenyl)-4-butanamide CAS No. 161692-86-0

(+-)-2',4'-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1'-biphenyl)-4-butanamide

Cat. No.: B11956954
CAS No.: 161692-86-0
M. Wt: 393.4 g/mol
InChI Key: KSLAABIUMTXJJJ-UHFFFAOYSA-N
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Description

(±)-2’,4’-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1’-biphenyl)-4-butanamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-2’,4’-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1’-biphenyl)-4-butanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a biphenyl derivative with a fluorinated reagent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(±)-2’,4’-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1’-biphenyl)-4-butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (for substitution), oxidizing agents (for oxidation), and reducing agents (for reduction). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired reaction pathway and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (±)-2’,4’-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1’-biphenyl)-4-butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a key role in its activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (±)-2’,4’-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1’-biphenyl)-4-butanamide include other biphenyl derivatives and fluorinated organic compounds .

Uniqueness

What sets (±)-2’,4’-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1’-biphenyl)-4-butanamide apart from similar compounds is its specific combination of functional groups and fluorination pattern. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

161692-86-0

Molecular Formula

C24H21F2NO2

Molecular Weight

393.4 g/mol

IUPAC Name

N-benzyl-4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanamide

InChI

InChI=1S/C24H21F2NO2/c1-16(24(29)27-15-17-5-3-2-4-6-17)13-23(28)19-9-7-18(8-10-19)21-12-11-20(25)14-22(21)26/h2-12,14,16H,13,15H2,1H3,(H,27,29)

InChI Key

KSLAABIUMTXJJJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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